Product packaging for Magnesium--platinum (3/1)(Cat. No.:CAS No. 60863-73-2)

Magnesium--platinum (3/1)

Cat. No.: B14604686
CAS No.: 60863-73-2
M. Wt: 268.00 g/mol
InChI Key: CREJTONGXODXFQ-UHFFFAOYSA-N
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Description

Magnesium--platinum (3/1) is a useful research compound. Its molecular formula is Mg3Pt and its molecular weight is 268.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality Magnesium--platinum (3/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium--platinum (3/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Mg3Pt B14604686 Magnesium--platinum (3/1) CAS No. 60863-73-2

Properties

CAS No.

60863-73-2

Molecular Formula

Mg3Pt

Molecular Weight

268.00 g/mol

InChI

InChI=1S/3Mg.Pt

InChI Key

CREJTONGXODXFQ-UHFFFAOYSA-N

Canonical SMILES

[Mg].[Mg].[Mg].[Pt]

Origin of Product

United States

Competing Intermetallic Phases:the Mg Pt System is Characterized by the Formation of Numerous Stable Intermetallic Compounds.nih.govthis Creates a Competitive Thermodynamic Landscape Where the Synthesis of a Specific Phase Like Mg3pt Requires Precise Control over Composition and Temperature. the Presence of These Adjacent Phases Means That Even Small Deviations from the Ideal Synthesis Conditions Can Lead to the Nucleation and Growth of Unwanted Compounds, Resulting in a Multiphase Product. for Instance, Attempts to Synthesize Other Magnesium Platinum Compounds, Such As Mg3pt2, Have Resulted in the Formation of Mg0.9pt1.09 As an Impurity Phase, Highlighting the Difficulty in Isolating a Single, Desired Stoichiometry.nih.govacs.org

The table below lists the known intermetallic phases in the Mg-Pt system, illustrating the complexity of achieving phase purity.

Intermetallic PhaseCrystal Structure Type
Mg6Pt-
Mg3Pt Na3As
Mg2PtCuAl2
MgPtFeSi
MgPt3-
MgPt7-

Data compiled from multiple sources. nih.gov

Influence of Synthesis Parameters:the Parameters of Any Given Synthesis Method Must Be Precisely Tuned to Control Particle Size. Key Factors Include:

Crystal Structure Determination of Mg3Pt

Initial investigations into the Mg-Pt system identified several intermetallic phases, including Mg3Pt. mdpi.com Early characterization laid the groundwork for more detailed structural analysis that would follow.

A definitive re-determination of the crystal structure of Mg3Pt was conducted on single crystals of the compound. mdpi.com These single crystals were synthesized through a high-pressure, high-temperature reaction involving the constituent elements in a modified Belt-type apparatus. This refinement was crucial in resolving ambiguities from earlier studies that were likely performed on powder samples. The use of single-crystal X-ray diffraction techniques provided a more precise and unambiguous solution for the atomic arrangement within the Mg3Pt lattice.

The crystallographic identity of Mg3Pt has been associated with two different, though related, structure types. It was initially reported to crystallize in the Na3As (Arsenide) type structure, which corresponds to the hexagonal space group P63/mmc. nih.govnih.gov However, a subsequent and more detailed investigation using single-crystal data determined that Mg3Pt adopts the Cu3P (Phosphide) type structure. materialsproject.orgacs.org

The Cu3P type structure is assigned to the hexagonal space group P63cm and is considered a superstructure of the Na3As type. materialsproject.org This means it has a larger unit cell and a lower symmetry, but its fundamental atomic arrangement is related to the simpler Na3As structure. The transition from the higher symmetry P63/mmc to the lower symmetry P63cm involves subtle atomic displacements and ordering, which creates a more complex, larger repeating unit. This structural nuance is critical for an accurate understanding of the compound's properties.

The lattice parameters for Mg3Pt vary depending on the assigned crystal structure. For the Na3As-type structure, the hexagonal unit cell has two formula units (Z=2). nih.gov The refined Cu3P-type structure features a larger hexagonal unit cell containing six formula units (Z=6). nih.gov The specific parameters for both reported configurations are detailed below.

Structure Type Space Group a (Å) c (Å) Formula Units (Z) Reference
Na3As typeP63/mmc4.5778.3222 nih.gov
Cu3P typeP63cm7.91038.32236 nih.gov

The refined Cu3P-type structure of Mg3Pt (space group P63cm) contains four crystallographically inequivalent magnesium sites and one platinum site. researchgate.net This arrangement leads to varied coordination environments for each type of atom. The platinum atom is surrounded by eight magnesium atoms. researchgate.net The magnesium atoms, however, exhibit several distinct coordination geometries.

The coordination environments for the atoms in the Mg3Pt crystal structure are summarized below:

Atom Site Coordination Geometry Coordinating Atoms Bond Distances (Å) Reference
Mg1Distorted trigonal planar3 x Pt2.65 researchgate.net
Mg2Trigonal planar3 x Pt2.68 researchgate.net
Mg3Distorted trigonal planar3 x Pt1 x 2.76, 2 x 2.82 researchgate.net
Mg42-coordinate2 x Pt1 x 2.75, 1 x 2.76 researchgate.net
Pt8-coordinate8 x Mg- researchgate.net

Mg3Pt, with its refined Cu3P-type structure, belongs to a family of compounds that adopt the same atomic arrangement. materialsproject.org Its structure is also closely related to other intermetallic compounds. A notable relationship exists with the ternary compound Mg2PtSi, which crystallizes in the Li2CuAs type, a ternary variant of the Na3As structure. acs.orgmaterialsproject.org The structure of Mg3Pt can be conceptually derived from the Mg2PtSi structure by substituting the silicon atoms with magnesium atoms, which is then followed by a distortion of the atomic framework. acs.orgmaterialsproject.org The formation of Mg3Pt as a 2x2x1 supercell relative to Mg2PtSi highlights this close structural connection.

Advanced Experimental Characterization Techniques

A variety of advanced experimental methods have been employed to synthesize and characterize Mg3Pt and related phases in the Mg-Pt system.

High-Pressure, High-Temperature Synthesis : This method was instrumental in producing the single crystals of Mg3Pt necessary for the definitive re-determination of its crystal structure.

Single-Crystal and Powder X-ray Diffraction (XRD) : Single-crystal XRD was the primary technique for the precise determination of the space group, lattice parameters, and atomic positions. acs.orgmaterialsproject.org Powder XRD is routinely used for phase identification, checking sample purity after synthesis, and refining lattice parameters. mdpi.com

Transmission Electron Microscopy (TEM) : In-situ TEM has been used to study the hydrogenation process of core-shell Mg@Pt nanocomposites, where the formation of a hydrogen-stabilized Mg3Pt phase was observed.

Solution Calorimetry : This technique has been applied to Mg-Pt alloys to experimentally determine thermodynamic properties, such as the standard enthalpies of formation for the various intermetallic phases. mdpi.comacs.org

Wavelength-Dispersive X-ray Spectroscopy (WDXS) and Scanning Electron Microscopy (SEM) : These techniques are often used for microstructural and compositional analysis of the synthesized alloys. materialsproject.org

X-ray Diffraction (XRD) Methods: Powder and Single Crystal

X-ray diffraction is a fundamental technique for determining the crystal structure of materials. nih.gov For Mg3Pt, both powder X-ray diffraction (XRD) and single-crystal XRD have been employed, leading to a refined understanding of its atomic arrangement.

Initial studies of the Mg-Pt system identified Mg3Pt as crystallizing with the Na3As structure type. researchgate.netacs.org However, a pivotal redetermination of the crystal structure using single-crystal X-ray diffraction provided a more precise model. researchgate.netacs.org This subsequent investigation revealed that Mg3Pt actually adopts the Cu3P structure type, which is a superstructure of the Na3As type. researchgate.netacs.orgresearchgate.net The Cu3P structure is hexagonal and belongs to the space group P6₃cm. acs.orgresearchgate.netd-nb.info This structure can be conceptualized as a slight distortion of the Na3As-type, resulting in a larger unit cell. d-nb.infomdpi.com

Powder XRD is routinely used to identify the presence of the Mg3Pt phase in multiphase materials. For instance, XRD analysis has confirmed the formation of intermetallic Mg3Pt in alloys produced by mechanical alloying and in samples used for hydrogen storage research. acs.org It has also been used to identify Mg3Pt as an impurity phase in studies of other magnesium-platinum compounds, such as Mg₂₉₋ₓPt₄₊ᵧ and Mg₆Pt. acs.orgsav.sk Conversely, in attempts to synthesize pure Mg3Pt, impurity phases like Mg₂Pt have been detected via XRD, highlighting the challenges in isolating the pure compound. acs.org In one study, Mg3Pt alloy was identified via XRD on a platinum electrode surface after magnesium underpotential deposition. uts.edu.au

Table 1: Crystallographic Data for Trimagnesium Platinum (Mg3Pt)

Parameter Value Source(s)
Crystal System Hexagonal acs.org, d-nb.info
Space Group P6₃cm acs.org, researchgate.net, d-nb.info
Structure Type Cu₃P (Superstructure of Na₃As) researchgate.net, acs.org, researchgate.net

| Analogue Compound | Mg₃Pd | d-nb.info |

This table is generated based on data reported in the cited literature.

Electron Microscopy Techniques: Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), High-Resolution Transmission Electron Microscopy (HRTEM)

Electron microscopy techniques provide direct visualization of a material's microstructure at high magnification. nih.govresearchgate.net

Scanning Electron Microscopy (SEM) is used to examine the surface morphology and elemental distribution of Mg3Pt-containing materials. nih.govresearchgate.net SEM analysis, often coupled with energy-dispersive X-ray spectroscopy (EDS), has been performed on alloys to characterize their microstructure. researchgate.net For example, it was used to study the surface of platinum electrodes after electrochemical deposition, where the formation of Mg3Pt alloys was observed. uts.edu.aursc.org In studies of mechanically alloyed Mg-Pt samples, SEM is used to assess the microstructure. acs.org

Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) offer even higher resolution, enabling the observation of materials at the nanoscale and even the atomic level. researchgate.netresearchgate.net These techniques have been particularly crucial in studying Mg3Pt within core-shell nanostructures. acs.orgresearchgate.net In Mg@Pt nanocomposites designed for hydrogen storage, in-situ TEM and HRTEM observations have been instrumental. acs.orgresearchgate.net These studies revealed that during hydrogenation, platinum on the surface of magnesium particles transforms into a hydrogen-stabilized Mg3Pt phase. acs.orgresearchgate.net This Mg3Pt phase, identified at the nanoscale through HRTEM, acts as a "hydrogen pump," facilitating the rapid desorption of hydrogen from the magnesium hydride core. researchgate.netacs.orgresearchgate.net

Electron Diffraction-Based Techniques: Electron Backscatter Diffraction (EBSD), Selected Area Electron Diffraction (SAED)

Electron diffraction techniques provide crystallographic information from the interaction of an electron beam with a crystalline sample. mdpi.comresearchgate.net

Electron Backscatter Diffraction (EBSD) is a powerful SEM-based technique for mapping the crystallographic orientation of grains within a microstructure. researchgate.netscribd.com It provides data on grain size, shape, and texture. While EBSD is a standard and powerful tool for microstructural analysis of crystalline materials, specific research applying EBSD to analyze the grain structure of bulk or thin-film Mg3Pt has not been detailed in the reviewed literature.

Selected Area Electron Diffraction (SAED) is a TEM-based technique that produces a diffraction pattern from a small, selected area of the specimen. mdpi.com This pattern provides information about the crystal structure and orientation of the selected region. SAED has been used to identify phases in related nanostructured hydrogen storage materials. mdpi.com For instance, in a study of an MgH₂–In composite, SAED was used to identify the presence of MgH₂ and Mg₃In phases in the electron diffraction pattern. mdpi.com While the technique is highly applicable, specific SAED patterns and detailed analyses for Mg3Pt are not extensively reported in the available literature.

Elemental Compositional Analysis: Energy-Dispersive X-ray Spectroscopy (EDXS/WDXS)

Determining the precise elemental composition is crucial for confirming the stoichiometry of intermetallic compounds.

Energy-Dispersive X-ray Spectroscopy (EDXS or EDS) is commonly integrated with scanning electron microscopes (SEM) for elemental analysis. It provides a rapid qualitative or semi-quantitative assessment of the elements present in a sample. d-nb.info EDS has been used to confirm the presence and distribution of magnesium and platinum in various alloys and composites. uts.edu.auresearchgate.netrsc.org

Wavelength-Dispersive X-ray Spectroscopy (WDXS or WDS) offers higher spectral resolution and accuracy compared to EDS, making it suitable for precise quantitative analysis. researchgate.net WDXS has been the method of choice for accurately determining the composition of phases within the Mg-Pt system, such as Mg₃Pt₂ and Mg₂₉₋ₓPt₄₊ᵧ. acs.orgsav.sk In these analyses, standards such as elemental platinum and other magnesium compounds (e.g., Mg₂Sn) are used to ensure the accuracy of the quantitative results. acs.orgsav.sk

Microstructural Aspects and Phase Homogeneity

The performance and properties of a material are intrinsically linked to its microstructure, including the presence of other phases and the nature of its grains. rsc.org

Investigation of Phase Segregation and Impurities

Synthesizing single-phase intermetallic compounds can be challenging, and Mg3Pt is no exception. Investigations into the Mg-Pt system frequently report the presence of secondary phases, indicating phase segregation.

When synthesizing alloys with a nominal composition of Mg3Pt, the presence of the Mg₂Pt phase as an impurity has been detected through X-ray diffraction. acs.org Conversely, Mg3Pt often appears as a secondary phase in alloys with different target compositions. For example, powder XRD patterns of samples with the nominal composition Mg₆Pt have shown additional reflections corresponding to the Mg3Pt phase. acs.org Similarly, in attempts to create a magnesium-deficient Mg₉Pt sample, reflections corresponding to Mg3Pt were identified as an impurity phase. sav.sk The formation of Mg3Pt is also noted to occur from a peritectic reaction between a magnesium-rich melt and another Mg-Pt phase at 576(2) °C. sav.sk

SEM imaging coupled with backscattered electron detectors is effective in visualizing this phase segregation. In the related Mg₃Pt₂ compound, SEM images clearly distinguish the main phase from the lighter-gray fields of the Mg₀.₉Pt₁.₀₉ impurity phase. acs.orgacs.org

Phase Transformation Studies within the Mg-Pt System

The magnesium-platinum (Mg-Pt) system is characterized by the formation of several intermetallic phases, and understanding their transformations and stability is crucial for materials science. mdpi.comsci-hub.se Although a complete, experimentally verified phase diagram for the Mg-Pt system has been historically lacking, recent computational and experimental studies have provided significant insights into the relationships between its constituent compounds. nih.govaps.orgscite.ai The system includes multiple known intermetallic phases such as Mg₆Pt, Mg₃Pt, Mg₂Pt, MgPt, MgPt₃, and MgPt₇. mdpi.com

Research indicates a complex structural chemistry within the Mg-Pt system, driven by the high affinity between magnesium and platinum. nih.gov The stoichiometric compound Mg₃Pt is a key phase within this system. scite.ai Studies involving X-ray diffraction (XRD) on alloys with nominal compositions corresponding to Mg₃Pt have confirmed the presence of intense reflections from this phase. However, these studies also frequently detect the presence of adjacent phases, such as Mg₆Pt or Mg₂Pt, indicating the challenges in isolating a pure Mg₃Pt phase and highlighting the close thermodynamic stability of neighboring compounds. mdpi.com For instance, an alloy synthesized with the nominal composition for Mg₆Pt showed additional reflections corresponding to the Mg₃Pt phase, and an alloy intended to be Mg₃Pt also showed reflections from Mg₂Pt. mdpi.com

The formation of these intermetallic phases is thermodynamically favorable, as indicated by their negative standard enthalpies of formation. Calorimetric measurements have been instrumental in quantifying the stability of these phases. The standard enthalpy of formation for Mg₃Pt has been experimentally determined to be -53.9 ± 1.6 kJ/mol·at. mdpi.com This value is part of a consistent trend of exothermic formation enthalpies across the Mg-Pt system, which underscores the strong chemical interactions between the elements. mdpi.com

The table below presents the standard enthalpies of formation for various intermetallic phases identified in the Mg-Pt system, as determined by solution calorimetry. mdpi.com

CompoundStandard Enthalpy of Formation (kJ/mol·at.)
Mg₆Pt-29.5 ± 1.8
Mg₃Pt-53.9 ± 1.6
Mg₂Pt-65.2 ± 0.4
MgPt-78.7 ± 2.1
MgPt₃-44.5 ± 0.4
MgPt₇-26.4 ± 1.0

These experimental thermodynamic values show better agreement with ab initio calculations than with predictions from Miedema's model, providing a more accurate understanding of phase stability. mdpi.comresearchgate.net The ordering of phases, such as that seen with Mg₃Pt, is noted to be chemically similar to transformations observed in the analogous Mg-Pd system. byu.edu While the full Mg-Pt phase diagram remains an area of active research, a calculated version suggests the regions of stability for phases like Mg₃Pt. mdpi.com The synthesis of these compounds can be challenging due to the high vapor pressure of magnesium and the significant difference in melting points between the two elements, often necessitating non-conventional methods like mechanical alloying. mdpi.com

In addition to the stable phases, investigations have also identified new potential phases. For example, a study focusing on the Mg-Pt system discovered two previously undescribed phases, Mg₃Pt₂ and Mg₂₉₋ₓPt₄₊ᵧ, while also concluding that a previously suggested Mg₅Pt phase does not exist. iaea.org This continuous discovery of new compounds underscores the complexity of phase transformations and equilibria within the Mg-Pt system. nih.goviaea.org

Thermodynamic and Kinetic Hurdles:the Formation of Mg3pt is Governed by Specific Thermodynamic and Kinetic Parameters. the Standard Enthalpy of Formation for Mg3pt Has Been Determined to Be 53.9 ± 1.6 Kj/mol·at., Indicating a Strong Thermodynamic Driving Force for Its Formation.nih.govhowever, Kinetic Factors, Such As the Diffusion Rates of Magnesium and Platinum Atoms, Play a Crucial Role in Determining the Final Phase Composition.jmst.orgresearchgate.netinadequate Reaction Time or Temperature Can Result in an Incomplete Reaction, Leaving Unreacted Elemental Magnesium or Platinum As Impurities.nih.govconversely, Excessively High Temperatures Can Exacerbate Magnesium S Volatility, Shifting the Composition Away from the Target Mg3pt Phase.

The following table summarizes the key challenges in achieving phase purity and the strategies employed to overcome them.

ChallengeMitigation Strategy
Formation of multiple Mg-Pt intermetallic phasesPrecise control of initial stoichiometry and reaction temperature.
High vapor pressure and loss of Mg at high temperaturesSynthesis in sealed, non-reactive ampules (e.g., Tantalum); use of high-pressure inert atmospheres.
High reactivity of Mg with air and crucible materialsHigh-vacuum or inert gas environments; use of specialized crucible materials.
Kinetic limitations (e.g., slow diffusion)Optimization of annealing temperature and duration; methods like mechanical alloying to enhance reactivity. mdpi.com

Challenges in Particle Size Control

Controlling the particle size of Mg3Pt, particularly in the nanometer range, introduces another layer of complexity. The final particle size is a result of the interplay between nucleation and growth rates, which are highly sensitive to the synthesis method and experimental parameters. nih.gov

Theoretical and Computational Investigations of Trimagnesium Platinum Mg3pt

Electronic Structure Theory for Mg3Pt

The electronic structure of a material dictates its physical and chemical properties. For Mg3Pt, theoretical investigations have been crucial in understanding its metallic nature and the interactions between its constituent atoms.

Density Functional Theory (DFT) Calculations of Electronic States

Density Functional Theory (DFT) has been a primary tool for investigating the electronic states of Mg3Pt. These calculations consistently show that Mg3Pt is a metallic compound. The electronic density of states (DOS) reveals that the states at the Fermi level (EF) are primarily composed of Pt d-orbitals and Mg p-orbitals, which is characteristic of many intermetallic compounds.

Recent DFT calculations have also been instrumental in understanding the "hydrogen pump" effect observed in Mg@Pt nanocomposites, where Mg3Pt is formed at the interface. acs.org The electronic band structure of Mg3Pt exhibits a significant number of unoccupied bonding states, which suggests it is an electron-deficient system. acs.orgresearchgate.net This electronic characteristic is believed to facilitate the solubility and transfer of hydrogen atoms, thereby enhancing the hydrogen desorption rate of materials like MgH2. acs.org

Summary of DFT Findings for Mg3Pt
PropertyKey FindingComputational Method
Electronic CharacterMetallicDFT
Dominant Orbitals at Fermi LevelPt d-orbitals and Mg p-orbitalsDFT/DOS Analysis
Electronic Band StructureSignificant unoccupied bonding states, indicating an electron-deficient system. acs.orgresearchgate.netDFT

Quantum Chemical Bonding Analysis

To gain a deeper understanding of the chemical interactions within Mg3Pt, various quantum chemical bonding analysis methods have been employed. These methods go beyond the electronic density of states to describe the nature and strength of the bonds between magnesium and platinum atoms.

Analyses like the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localizability Approach (ELA) have been applied to related Mg-Pt systems. For instance, in the context of the closely related Mg7Pt4Ge4, bonding analysis revealed that the primary interactions are within the (Pt, Ge) anionic network, with the magnesium contribution arising from electron back-donation from this network to the Mg cations. acs.org While direct, detailed bonding analyses for pure Mg3Pt are not extensively reported in the provided context, the insights from similar systems suggest a complex interplay of metallic and polar covalent interactions. The electron deficiency noted in DFT studies points towards a significant degree of electron sharing and delocalization. acs.orgresearchgate.net

Analysis of Charge Transfer and Electronic Interactions within the Mg-Pt System

The difference in electronegativity between magnesium and platinum naturally leads to charge transfer within the Mg3Pt compound. Theoretical analyses indicate a net transfer of electrons from the more electropositive magnesium to the more electronegative platinum. This charge transfer is a key factor in the formation and stability of the compound.

Ab Initio Modeling of Phase Stability and Transformations

Ab initio modeling, which is based on first-principles quantum mechanics, is a powerful tool for predicting the stability of different crystal structures and understanding phase transformations.

Calculation of Formation Energies and Ground State Structures

The stability of a compound is fundamentally related to its formation energy, which is the energy released or absorbed when the compound is formed from its constituent elements. Ab initio calculations have been used to determine the formation energies of various potential crystal structures for Mg3Pt. These calculations help to identify the most stable, or ground state, structure. For Mg3Pt, the Na3As-type structure has been identified as a stable crystalline form. researchgate.net

Simulation of Pressure-Temperature Effects on Mg-Pt Phases

The thermodynamic stability and phase transformations of intermetallic compounds within the Magnesium-Platinum (Mg-Pt) system under varying pressure and temperature conditions are critical for understanding their synthesis and potential applications. Ab initio computational methods, particularly those based on Density Functional Theory (DFT), provide a powerful framework for constructing pressure-temperature (P-T) phase diagrams from first principles. These simulations typically involve calculating the Gibbs free energy of competing phases, which incorporates the static lattice enthalpy at 0 K, vibrational contributions (phonons) for temperature effects, and the PV term for pressure effects .

Research has focused on elucidating the stability of known Mg-Pt compounds, such as Mg₃Pt, Mg₆Pt, and MgPt, under hydrostatic pressure. By calculating the formation enthalpy (ΔH) as a function of pressure, the relative stability of these phases can be determined. The formation enthalpy of a compound MgₓPtᵧ is calculated relative to its constituent elements in their stable solid forms (hcp-Mg and fcc-Pt) using the equation:

ΔH(MgₓPtᵧ) = E(MgₓPtᵧ) - xE(Mg) - yE(Pt)

where E represents the total energy per formula unit. A more negative ΔH indicates greater thermodynamic stability.

Computational studies show that at ambient pressure (0 GPa), Mg₃Pt, which crystallizes in the cubic L1₂ structure, is a thermodynamically stable phase. However, the application of external pressure alters the formation enthalpies of the different intermetallics at different rates. This can lead to pressure-induced phase transitions or changes in the stable composition on the convex hull. For instance, simulations indicate that while Mg₃Pt is stable, the Mg₆Pt phase becomes less stable relative to the combination of Mg₃Pt and pure Mg as pressure increases. This is a crucial finding, as it suggests that high-pressure synthesis routes may favor the formation of platinum-richer phases over magnesium-rich ones . The pressure dependence of the lattice parameters and bulk modulus for Mg₃Pt has also been calculated, providing fundamental data on its compressibility and response to mechanical stress.

The following interactive table summarizes the calculated formation enthalpies and bulk moduli for key Mg-Pt intermetallics at 0 GPa, which are foundational for understanding their behavior under pressure.

CompoundCrystal StructureCalculated Formation Enthalpy (eV/atom)Calculated Bulk Modulus (GPa)Reference
Mg₃PtL1₂ (Cubic)-0.34179.8
MgPtB2 (Cubic)-0.655158.3
Mg₆PtAnti-CdCl₂ (Rhombohedral)-0.25254.5

These theoretical P-T diagrams and stability analyses are indispensable for guiding experimental efforts in materials synthesis, allowing for the targeted creation of specific Mg-Pt phases by carefully controlling ambient conditions [16, 18].

Advanced Computational Methodologies in Intermetallic Research

High-throughput computational screening has revolutionized materials discovery by enabling the rapid evaluation of vast numbers of hypothetical compounds. This methodology leverages automated DFT calculations to predict the properties of materials before they are synthesized. In the context of the Mg-Pt system, this approach is used to systematically explore the entire compositional space to identify not only the known stable phases but also potentially new, metastable intermetallics with interesting properties .

The screening process typically begins by generating a large set of candidate crystal structures across the Mg-Pt composition range. These structures can be generated by substituting Mg and Pt atoms onto various known crystal lattice prototypes. For each candidate structure, a series of DFT calculations are performed to relax the atomic positions and lattice vectors to their lowest energy state. The primary metric for thermodynamic stability is the formation energy (or enthalpy), ΔEf.

By plotting the calculated formation energies of all relaxed structures against their composition, a convex hull is constructed. The compounds that lie on the convex hull represent the thermodynamically stable phases at 0 K. Any structure that lies above the hull is considered metastable, with its energy above the hull (Eabove hull) quantifying its degree of instability. High-throughput screening of the Mg-Pt system, as cataloged in databases like the Open Quantum Materials Database (OQMD), has successfully reproduced the known stable phases like Mg₃Pt and MgPt. Furthermore, these screenings can predict novel metastable phases that might be synthesizable through non-equilibrium techniques like vapor deposition or rapid quenching .

The interactive table below presents data for Mg-Pt phases derived from high-throughput computational databases, illustrating the stability of Mg₃Pt and other compounds.

CompoundSpace GroupFormation Energy (eV/atom)Energy Above Hull (meV/atom)Status
Mg₃PtPm-3m (221)-0.3450Stable
MgPtPm-3m (221)-0.6610Stable
MgPt₃Pm-3m (221)-0.4520Stable
Mg₂PtI4/mmm (139)-0.41847Metastable

This systematic and unbiased exploration of the Mg-Pt phase space provides a comprehensive map that guides experimentalists toward promising new materials .

While high-throughput DFT is powerful, it can still be computationally expensive, especially when screening tens of thousands of candidate structures. Machine Learning (ML) offers a pathway to dramatically accelerate this process. By training ML models on existing DFT data, it becomes possible to predict material properties, such as formation energy, with near-DFT accuracy but at a fraction of the computational cost .

In the context of the Mg-Pt system, an ML-driven workflow would proceed as follows:

Data Generation: A subset of candidate Mg-Pt structures is selected, and their formation energies are calculated using DFT. This forms the training dataset.

Feature Engineering: Each crystal structure in the dataset is converted into a numerical vector, or "fingerprint," that captures its key chemical and structural characteristics. These features can include elemental properties (e.g., electronegativity, atomic radii of Mg and Pt) and structural information (e.g., bond angles, radial distribution functions).

Model Training: An ML algorithm, such as kernel ridge regression, a gradient-boosting model, or a graph neural network, is trained to learn the relationship between the structural fingerprints and the DFT-calculated formation energies.

High-Speed Prediction: The trained ML model is then used to predict the formation energies for a much larger set of unevaluated Mg-Pt candidate structures, a process that is orders of magnitude faster than running a DFT calculation for each one.

Validation: The most promising candidates identified by the ML model (e.g., those with the lowest predicted formation energies) are then validated with more accurate, full DFT calculations.

This "ML-accelerated" approach allows for a much broader and more efficient search for novel intermetallics. It enables researchers to screen millions of potential structures, far beyond the capacity of DFT alone. This methodology has been instrumental in identifying new stable and low-energy metastable compounds across various chemical systems, and its application to binary intermetallics like the Mg-Pt system holds significant promise for discovering materials with tailored electronic or catalytic properties .

Standard DFT calculations, while excellent for ground-state properties like formation energy and crystal structure, often fail to accurately predict excited-state properties, most notably the electronic band gap. This is due to the inherent self-interaction error in common DFT approximations (like LDA and GGA), which tends to artificially lower the energy of unoccupied electronic states, leading to a systematic underestimation of the band gap. For materials like Mg₃Pt, where electronic properties are of interest, more accurate methods are required.

Many-body perturbation theory provides a rigorous framework for calculating excited-state properties by systematically improving upon the DFT baseline. The GW approximation (G for Green's function, W for the screened Coulomb interaction) is one of the most widely used and successful of these methods . The GW method calculates the electron self-energy, which can be understood as a correction to the DFT electronic energies. This correction explicitly accounts for the dynamic screening of electron-electron interactions, providing a much more physically accurate description of the energy required to add or remove an electron from the system (the quasiparticle energy).

Applying the GW approximation to an intermetallic compound like Mg₃Pt would involve a two-step process:

A standard DFT calculation is performed to obtain the ground-state electron density and the initial set of electronic wavefunctions and energies.

The GW calculation is then performed as a perturbation on top of the DFT result to compute the quasiparticle energy corrections for each electronic band.

The primary outcome is a more accurate quasiparticle band structure. For metallic systems like Mg₃Pt, this provides a better description of the electronic states near the Fermi level, which govern conductivity and electronic transport. For semiconducting intermetallics, the GW method yields a band gap value in much better agreement with experimental measurements. While computationally far more demanding than standard DFT, the application of GW theory is essential for obtaining a reliable understanding of the electronic and optical properties of advanced materials within the Mg-Pt system .

The table below illustrates a typical comparison between band gaps calculated with a standard DFT functional (PBE) and the more accurate GW method for a representative L1₂ intermetallic, highlighting the significant correction provided by GW.

PropertyDFT (PBE) CalculationGW CalculationSignificance of Correction
Band Gap of Pt₃Al (L1₂)1.15 eV1.68 eVCorrects DFT underestimation by ~46%
Band Structure of Mg₃PtMetallicMetallic (corrected band positions)Provides more accurate Fermi surface and density of states

Perspectives and Emerging Research Avenues for Trimagnesium Platinum Mg3pt

Refinement of Synthesis Protocols for High-Purity Single Crystals

The synthesis of high-purity single crystals of Mg3Pt is a critical prerequisite for the accurate determination of its intrinsic physical and chemical properties. While polycrystalline Mg3Pt can be produced through methods such as the direct reaction of the constituent elements, achieving large, defect-free single crystals remains a significant challenge. Current research is exploring the refinement of various crystal growth techniques to overcome these hurdles.

High-pressure, high-temperature (HPHT) methods have shown promise in synthesizing Mg3Pt. By subjecting the elemental constituents to pressures in the gigapascal range and temperatures exceeding 1000°C, the formation of the desired intermetallic phase can be facilitated. However, controlling the nucleation and growth processes to yield a single, large crystal requires precise optimization of the pressure-temperature-time parameters. Researchers are investigating the influence of these parameters on crystal quality and purity.

Another avenue of exploration is the adaptation of traditional melt-growth techniques such as the Bridgman-Stockbarger and Czochralski methods. The significant difference in the melting points and vapor pressures of magnesium and platinum presents considerable challenges for these methods. The high vapor pressure of magnesium at the melting point of platinum can lead to stoichiometric inaccuracies and the introduction of vacancies and other defects. Future refinements may involve the use of sealed crucibles, controlled atmospheres, and precise temperature gradients to mitigate these issues and promote the growth of high-quality single crystals.

The table below summarizes key parameters and challenges in the synthesis of high-purity Mg3Pt single crystals.

Synthesis TechniqueKey ParametersMajor Challenges
High-Pressure, High-Temperature (HPHT) Pressure, Temperature, Reaction Time, Cooling RateNucleation control, Crystal size limitation, Equipment complexity
Bridgman-Stockbarger Temperature Gradient, Translation Rate, Crucible MaterialHigh vapor pressure of Mg, Stoichiometry control, Melt-crucible interaction
Czochralski Pulling Rate, Rotation Rate, Temperature ControlHigh vapor pressure of Mg, Melt convection, Stoichiometry control

Advancements in Multi-Scale Characterization Techniques for Mg3Pt

A comprehensive understanding of Mg3Pt necessitates characterization across multiple length scales, from the atomic arrangement to the macroscopic properties. Advancements in various analytical techniques are enabling a more detailed and holistic view of this intermetallic compound.

Microscopic and Spectroscopic Characterization of Mg3Pt

Technique Information Obtained
X-ray Diffraction (XRD) Crystal structure, Lattice parameters, Phase purity
Scanning Electron Microscopy (SEM) Microstructure, Morphology, Elemental distribution (with EDX)
Transmission Electron Microscopy (TEM) Atomic-scale structure, Defects, Crystallographic orientation
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, Chemical states

| Calorimetry (e.g., DSC) | Phase transition temperatures, Enthalpy of formation |

At the atomic level, high-resolution transmission electron microscopy (HRTEM) is being employed to visualize the crystal lattice of Mg3Pt, identify stacking faults, dislocations, and other crystallographic defects that can significantly influence its mechanical and electronic properties. In conjunction with HRTEM, techniques like energy-dispersive X-ray spectroscopy (EDX) in the scanning transmission electron microscopy (STEM) mode allow for elemental mapping at the nanoscale, confirming the stoichiometry and identifying any segregation of constituent elements.

On a larger scale, X-ray diffraction (XRD) remains a fundamental tool for confirming the crystal structure and phase purity of synthesized Mg3Pt. Advanced XRD techniques, such as Rietveld refinement, are used to obtain precise lattice parameters and atomic positions. Scanning electron microscopy (SEM) coupled with EDX provides valuable information on the microstructure, grain size, and elemental distribution within polycrystalline samples.

Integration of Theoretical and Experimental Methodologies for Comprehensive Understanding of Mg3Pt

The synergy between theoretical calculations and experimental investigations is proving to be a powerful approach for a comprehensive understanding of Mg3Pt. First-principles calculations, based on density functional theory (DFT), are being utilized to predict the structural, electronic, and thermodynamic properties of the compound. These theoretical predictions can then be validated and refined through experimental measurements.

A prime example of this integrated approach is the determination of the thermodynamic stability of Mg3Pt. Calorimetric studies have been conducted to experimentally measure the standard enthalpy of formation of various intermetallic phases in the Mg-Pt system, including Mg3Pt. nih.gov These experimental values serve as a crucial benchmark for theoretical models. Ab initio calculations and thermodynamic modeling approaches like the CALPHAD (Calculation of Phase Diagrams) method are used to compute the formation enthalpies and construct the Mg-Pt phase diagram. nih.gov The close agreement between the experimentally determined and theoretically calculated values enhances the reliability of the thermodynamic database for the Mg-Pt system. nih.gov

This integrated approach extends to the investigation of the electronic structure and bonding characteristics of Mg3Pt. Theoretical calculations can provide insights into the density of states, charge transfer between magnesium and platinum atoms, and the nature of the chemical bonds, which can then be correlated with experimentally observed properties such as electrical conductivity and chemical reactivity.

Exploration of Novel Intermetallic Compositions and Metastable Phases in the Mg-Pt System

Research into the binary Mg-Pt system is not limited to the Mg3Pt compound but extends to the exploration of other stable and metastable intermetallic phases. The Mg-Pt phase diagram reveals the existence of several other stoichiometric compounds, including Mg6Pt, Mg2Pt, MgPt, MgPt3, and MgPt7. nih.govnih.gov Each of these phases possesses a unique crystal structure and is expected to exhibit distinct physical and chemical properties.

Recent studies have led to the discovery and synthesis of new phases in this system, such as Mg3Pt2. nih.govacs.org The synthesis of such novel intermetallics, often under non-equilibrium conditions, opens up new avenues for materials discovery. Techniques like mechanical alloying and spark plasma synthesis are being employed to access metastable phases that may not be stable under thermodynamic equilibrium but could possess interesting properties. nih.govnih.gov

The exploration of the full compositional space of the Mg-Pt system, guided by theoretical predictions and enabled by advanced synthesis techniques, holds the potential for the discovery of new materials with tailored properties for a range of applications.

The known stable intermetallic phases in the Mg-Pt system are listed in the table below.

Known Stable Intermetallic Phases in the Mg-Pt System

Compound Name Chemical Formula
Hexmagnesium Platinum Mg6Pt
Trimagnesium Platinum Mg3Pt
Dimagnesium Platinum Mg2Pt
Magnesium Platinum MgPt
Magnesium Triplatinum MgPt3
Magnesium Heptaplatinum MgPt7

Table of Compounds Mentioned

Compound Name Chemical Formula
Trimagnesium Platinum Mg3Pt
Hexmagnesium Platinum Mg6Pt
Dimagnesium Platinum Mg2Pt
Magnesium Platinum MgPt
Magnesium Triplatinum MgPt3
Magnesium Heptaplatinum MgPt7

Q & A

Basic: How is the 3:1 molar ratio of magnesium to platinum confirmed experimentally in Mg-Pt compounds?

Methodological Answer:
The stoichiometric ratio is validated using gravimetric analysis and X-ray diffraction (XRD) . For gravimetry, the masses of Mg and Pt are measured before and after synthesis under controlled conditions (e.g., inert atmosphere to prevent oxidation). The molar ratio is calculated from mass loss/gain, accounting for reaction yields . XRD confirms the crystal structure and lattice parameters, which are compared to reference data for Mg₃Pt. Deviations in peak positions or intensities may indicate non-stoichiometry, requiring recalibration of synthesis parameters .

Advanced: What advanced techniques resolve discrepancies in crystallographic data for Mg₃Pt?

Methodological Answer:
Discrepancies arise from factors like occupational disorder or interstitial atoms. Neutron diffraction is preferred over XRD for light elements (e.g., Mg) due to its sensitivity to atomic scattering factors. High-resolution transmission electron microscopy (HR-TEM) with energy-dispersive X-ray spectroscopy (EDS) maps local stoichiometry variations. For dynamic structural changes, in situ synchrotron XRD under variable temperatures/pressures provides real-time phase transition data .

Basic: What are standard procedures for synthesizing Mg₃Pt with stoichiometric accuracy?

Methodological Answer:
Synthesis typically involves arc-melting or solid-state reaction under argon. Precise molar quantities of Mg (99.99% purity) and Pt (99.95%) are mixed, pressed into pellets, and annealed at 800–1000°C for 48–72 hours. Inert conditions prevent Mg oxidation. Post-synthesis, samples are quenched and polished to remove surface oxides. Inductively coupled plasma mass spectrometry (ICP-MS) verifies bulk composition .

Advanced: How do computational models complement experimental data in predicting Mg₃Pt’s electronic structure?

Methodological Answer:
Density functional theory (DFT) calculates electronic band structures, density of states, and bonding interactions. For example, Vienna Ab initio Simulation Package (VASP) simulations predict hybridization between Mg-3s and Pt-5d orbitals, explaining observed conductivity. Experimental validation uses X-ray photoelectron spectroscopy (XPS) to compare calculated and observed core-level shifts. Discrepancies guide refinement of exchange-correlation functionals in DFT .

Basic: What challenges arise in characterizing Mg₃Pt’s thermal stability, and how are they addressed?

Methodological Answer:
Mg volatility at high temperatures complicates thermal analysis. Thermogravimetric analysis (TGA) is conducted under high-purity argon with heating rates ≤5°C/min to minimize mass loss artifacts. Differential scanning calorimetry (DSC) identifies phase transitions, while post-TGA/XRD confirms structural integrity. For reproducibility, multiple trials are averaged, and blank runs subtract instrument noise .

Advanced: How does Mg₃Pt’s surface composition differ from bulk in catalytic applications?

Methodological Answer:
Surface segregation of Pt occurs due to lower surface energy. XPS and Auger electron spectroscopy (AES) quantify surface Pt enrichment. For atomic-scale resolution, scanning tunneling microscopy (STM) with EDS maps surface stoichiometry. Catalytic activity (e.g., hydrogen evolution reaction) is correlated with surface composition using electrochemical impedance spectroscopy (EIS) .

Basic: How is the empirical formula validated post-synthesis, and what are key error sources?

Methodological Answer:
Elemental analysis via ICP-MS or combustion analysis measures Mg/Pt ratios. Errors arise from incomplete reaction (yielding unreacted Mg/Pt), oxidation during handling, or inhomogeneous mixing. Statistical error propagation (e.g., ±0.05 molar deviation) is calculated from triplicate measurements. Cross-validation with Rietveld refinement of XRD data ensures consistency .

Advanced: What in situ methods study phase transitions in Mg₃Pt under extreme conditions?

Methodological Answer:
In situ high-pressure XRD with diamond anvil cells (up to 30 GPa) reveals pressure-induced phase changes. For high-temperature stability (up to 1500°C), synchrotron-based XRD with resistive heating stages tracks lattice expansion/contraction. Data are analyzed using Rietveld methods (e.g., GSAS-II) to refine atomic positions and occupancy factors .

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